INCB13739?

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

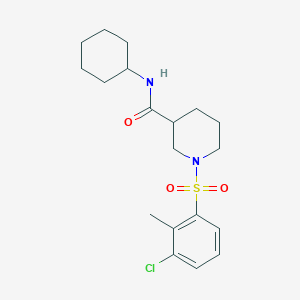

INCB13739? is a complex organic compound with the molecular formula C19H27ClN2O3S. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of INCB13739? typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with N-cyclohexylpiperidine-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Análisis De Reacciones Químicas

Types of Reactions

INCB13739? can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Type 2 Diabetes Management

INCB13739 has been primarily investigated for its efficacy in treating type 2 diabetes, especially in patients inadequately controlled by metformin alone. A pivotal study randomized 302 patients with type 2 diabetes to receive INCB13739 or placebo over 12 weeks. The results indicated that a dosage of 200 mg significantly reduced HbA1c levels by -0.6% and fasting plasma glucose by -24 mg/dl compared to placebo. Additionally, improvements were noted in lipid profiles, with significant reductions in total cholesterol, LDL cholesterol, and triglycerides observed among hyperlipidemic patients .

Table 1: Efficacy Results of INCB13739 in Type 2 Diabetes

| Parameter | Baseline (Mean) | Change from Baseline (200 mg INCB13739) | Change from Baseline (Placebo) |

|---|---|---|---|

| HbA1c (%) | 8.3 | -0.6 | N/A |

| Fasting Plasma Glucose (mg/dl) | N/A | -24 | N/A |

| Total Cholesterol (mg/dl) | N/A | Significant Decrease | N/A |

| LDL Cholesterol (mg/dl) | N/A | Significant Decrease | N/A |

| Triglycerides (mg/dl) | N/A | Significant Decrease | N/A |

The safety profile was comparable to placebo, indicating that INCB13739 is well tolerated among patients .

2. Cognitive Function and Alzheimer's Disease

Emerging research suggests that excessive glucocorticoid activity may contribute to cognitive decline and conditions such as Alzheimer's disease. Studies have indicated that inhibiting 11βHSD1 can ameliorate cognitive deficits associated with aging and stress-related disorders. For instance, preclinical models demonstrated that acute inhibition of this enzyme improved memory consolidation and recall in rodent models . These findings position INCB13739 as a potential therapeutic agent for cognitive enhancement and neuroprotection.

Case Studies

Case Study: Efficacy in Diabetic Patients

In a double-blind, placebo-controlled trial involving patients with type 2 diabetes on metformin therapy, the addition of INCB13739 resulted in significant metabolic improvements. The study highlighted that patients receiving the higher doses of INCB13739 achieved better glycemic control, with a notable proportion reaching target HbA1c levels of ≤7% .

Case Study: Cognitive Implications

In another study focusing on cognitive function, the effects of chronic glucocorticoid exposure were examined using rodent models. The results indicated that the inhibition of 11βHSD1 led to enhanced memory performance and alterations in neurobiological markers associated with learning and memory processes . This suggests potential applications for INCB13739 beyond metabolic diseases into neurodegenerative conditions.

Mecanismo De Acción

The mechanism of action of INCB13739? involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

INCB13739?: shares similarities with other sulfonyl-containing piperidine derivatives.

Tolfenamic acid: Another compound with a similar aromatic sulfonyl structure, used for its anti-inflammatory properties.

Uniqueness

- Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable compound for research and development.

INCB13739?: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Propiedades

Fórmula molecular |

C19H27ClN2O3S |

|---|---|

Peso molecular |

398.9 g/mol |

Nombre IUPAC |

1-(3-chloro-2-methylphenyl)sulfonyl-N-cyclohexylpiperidine-3-carboxamide |

InChI |

InChI=1S/C19H27ClN2O3S/c1-14-17(20)10-5-11-18(14)26(24,25)22-12-6-7-15(13-22)19(23)21-16-8-3-2-4-9-16/h5,10-11,15-16H,2-4,6-9,12-13H2,1H3,(H,21,23) |

Clave InChI |

ODRPEKCTTLECBX-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCCC3 |

Sinónimos |

INCB 13739 INCB-13739 INCB13739 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.